molecular formula C6H3F4NO B3040801 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine CAS No. 24191-31-9

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine

Cat. No.: B3040801
CAS No.: 24191-31-9
M. Wt: 181.09 g/mol
InChI Key: FGZALLPJHJIGGQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine ( 24191-31-9) is a versatile fluorinated pyridine derivative that serves as a valuable synthetic intermediate in advanced chemical research and development. This compound belongs to the class of perfluorinated heteroaromatics, characterized by the presence of four fluorine atoms on the pyridine ring which activate the system towards nucleophilic aromatic substitution (S N Ar) . The electronegative fluorine atoms and the nitrogen heteroatom make the ring highly electron-deficient, with a well-defined reactivity order that favors initial substitution at the 4-position (para to nitrogen) . The hydroxymethyl group at this 4-position provides a handle for further functionalization, allowing researchers to easily incorporate the tetrafluoropyridine scaffold into more complex molecules through reactions such as esterification or etherification . The incorporation of fluorine atoms is a common strategy in medicinal and agrochemical chemistry to enhance the lipophilicity, metabolic stability, and biological activity of target compounds . Consequently, this reagent is primarily used in the synthesis of various drug-like systems , the development of fluorinated polymers , and the creation of other high-performance materials. As a building block, it enables the straightforward preparation of more complex 4-substituted tetrafluoropyridine derivatives, which are key intermediates in the pursuit of novel pharmaceuticals and specialty chemicals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,5,6-tetrafluoropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h12H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZALLPJHJIGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=NC(=C1F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine typically involves the fluorination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions to achieve selective fluorination at the desired positions on the pyridine ring. The hydroxymethyl group can then be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The hydroxymethylation step can be optimized using high-pressure reactors and advanced catalytic systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Properties

The electron-withdrawing fluorine atoms on the pyridine ring enhance its electrophilicity, making the 4-position highly reactive toward nucleophilic substitution. Substituents at this position modulate electronic and steric effects:

Compound Substituent (4-position) Electronic Effect Key Structural Features
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine -CH₂OH Moderate electron-donating (polar) Polar, hydrogen-bonding capable
4-Methyl-2,3,5,6-tetrafluoropyridine -CH₃ Weakly electron-donating Hydrophobic, low polarity
4-Amino-2,3,5,6-tetrafluoropyridine -NH₂ Strong electron-donating Basic, forms Schiff bases
4-Phenyl-2,3,5,6-tetrafluoropyridine -Ph Electron-withdrawing (conjugation) Aromatic, planar geometry
4-(Ethynylphenoxy)-2,3,5,6-tetrafluoropyridine -O-C₆H₄-C≡C- Electron-withdrawing (π-conjugation) Extended conjugation, rigid structure

Key Observations :

  • The hydroxymethyl group introduces polarity and solubility in polar solvents, contrasting with the hydrophobic methyl or phenyl groups.
  • The amino group (-NH₂) enhances nucleophilicity and reactivity in condensation reactions (e.g., forming imines) .
  • Bulky substituents like ethynylphenoxy hinder further substitution at adjacent positions .

Thermal and Chemical Stability

  • Methyl and phenyl derivatives exhibit higher thermal stability due to non-polar substituents (e.g., methyl derivative flash point: 31.7°C) .
  • Hydroxymethyl and amino derivatives may decompose at lower temperatures due to hydrogen bonding or oxidative instability .
  • Halogenated analogs (e.g., bromoethylphenoxy) are stable under anhydrous conditions but prone to hydrolysis in polar solvents .

Biological Activity

4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial properties and mechanisms of action based on diverse research findings.

This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C6H4F4N OH \text{C}_6\text{H}_4\text{F}_4\text{N}\text{ OH }

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Case Studies

  • Synthesis and Testing : Raache et al. synthesized derivatives of this compound and tested their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that these derivatives exhibited comparable activity to standard antibiotics such as ampicillin. The disc diffusion assay revealed susceptibility in strains like Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for several synthesized derivatives were determined using MTT assays. Notably, one derivative showed an MIC value of 1.3-fold lower than kanamycin B against Pseudomonas aeruginosa, indicating significant antibacterial potency .

Table 1: Antibacterial Activity of Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison Antibiotic
1S. aureus15Ampicillin
2E. coli10Kanamycin B
3P. aeruginosa8Kanamycin B
4Bacillus subtilis20Ampicillin

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial enzymes and proteins. It is hypothesized that the fluorine atoms enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

Additional Biological Activities

Beyond antibacterial properties, there are indications that compounds derived from this compound may possess other biological activities such as:

  • Antioxidant Activity : Certain derivatives have shown antioxidant properties in vitro, suggesting potential applications in reducing oxidative stress .
  • Inhibition of Enzymatic Activity : Some studies report that these compounds can inhibit key enzymes involved in metabolic pathways in bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-2,3,5,6-tetrafluoropyridine

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